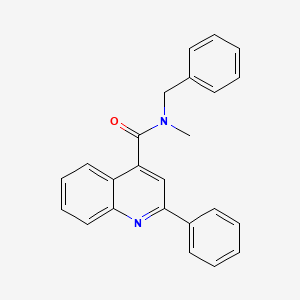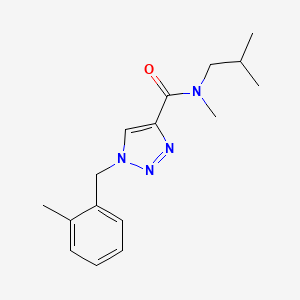![molecular formula C16H23NO3 B5129147 propyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B5129147.png)
propyl 4-[(2-methylpentanoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 4-[(2-methylpentanoyl)amino]benzoate, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPB is a synthetic compound, and its synthesis method involves the reaction of 4-aminobenzoic acid with 2-methylpentanoyl chloride and propylamine. The resulting compound has shown promising results in various scientific research applications, including its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of propyl 4-[(2-methylpentanoyl)amino]benzoate is not fully understood, but studies have shown that it can inhibit the activity of various enzymes and proteins involved in cancer cell growth and neurodegeneration. propyl 4-[(2-methylpentanoyl)amino]benzoate has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. propyl 4-[(2-methylpentanoyl)amino]benzoate has also been found to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
propyl 4-[(2-methylpentanoyl)amino]benzoate has been found to have various biochemical and physiological effects. Studies have shown that propyl 4-[(2-methylpentanoyl)amino]benzoate can induce apoptosis (programmed cell death) in cancer cells. propyl 4-[(2-methylpentanoyl)amino]benzoate has also been found to inhibit the migration and invasion of cancer cells. In neurodegenerative diseases, propyl 4-[(2-methylpentanoyl)amino]benzoate has been found to have neuroprotective properties and can protect neurons from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using propyl 4-[(2-methylpentanoyl)amino]benzoate in lab experiments include its potent anti-cancer and neuroprotective properties, its straightforward synthesis method, and its ability to inhibit the activity of various enzymes and proteins involved in cancer cell growth and neurodegeneration. The limitations of using propyl 4-[(2-methylpentanoyl)amino]benzoate in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of propyl 4-[(2-methylpentanoyl)amino]benzoate. One potential direction is to further investigate its mechanism of action and its potential applications in other diseases, such as cardiovascular disease and diabetes. Another potential direction is to study the potential toxicity of propyl 4-[(2-methylpentanoyl)amino]benzoate and its effect on normal cells. Additionally, further studies are needed to optimize the synthesis method of propyl 4-[(2-methylpentanoyl)amino]benzoate and to develop more efficient and cost-effective methods for its production.
Conclusion:
In conclusion, propyl 4-[(2-methylpentanoyl)amino]benzoate is a synthetic compound that has shown promising results in various scientific research applications, including cancer research and neurodegenerative diseases. The synthesis method of propyl 4-[(2-methylpentanoyl)amino]benzoate is straightforward, and its mechanism of action involves the inhibition of various enzymes and proteins involved in cancer cell growth and neurodegeneration. propyl 4-[(2-methylpentanoyl)amino]benzoate has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, propyl 4-[(2-methylpentanoyl)amino]benzoate has the potential to be a valuable tool in scientific research and has the potential to lead to the development of new treatments for various diseases.
Synthesemethoden
The synthesis of propyl 4-[(2-methylpentanoyl)amino]benzoate involves the reaction of 4-aminobenzoic acid with 2-methylpentanoyl chloride and propylamine. This reaction results in the formation of propyl 4-[(2-methylpentanoyl)amino]benzoate, which is a white crystalline powder. The synthesis method of propyl 4-[(2-methylpentanoyl)amino]benzoate has been studied extensively, and it has been found to be a straightforward and efficient process.
Wissenschaftliche Forschungsanwendungen
Propyl 4-[(2-methylpentanoyl)amino]benzoate has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of propyl 4-[(2-methylpentanoyl)amino]benzoate is in cancer research. Studies have shown that propyl 4-[(2-methylpentanoyl)amino]benzoate has potent anti-cancer properties and can inhibit the growth of cancer cells. propyl 4-[(2-methylpentanoyl)amino]benzoate has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. propyl 4-[(2-methylpentanoyl)amino]benzoate has been found to have neuroprotective properties and can protect neurons from oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
propyl 4-(2-methylpentanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-4-6-12(3)15(18)17-14-9-7-13(8-10-14)16(19)20-11-5-2/h7-10,12H,4-6,11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCXDVMAKGXOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=C(C=C1)C(=O)OCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-[(2-methylpentanoyl)amino]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5129080.png)
![5-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5129086.png)
![3-isobutyl-1-(2-methoxyethyl)-8-[(1-methyl-1H-indol-3-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5129094.png)

![2,7-dimethyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5129102.png)
![8-[(2-hydroxyethyl)amino]-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5129106.png)
![1-(4-biphenylyl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5129116.png)
![1-(2,5-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5129120.png)
![N-(2-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B5129124.png)

![2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile](/img/structure/B5129138.png)


![3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5129169.png)